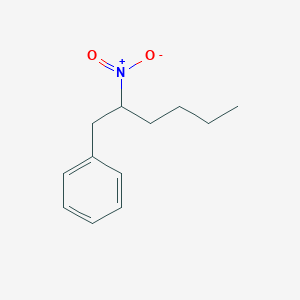![molecular formula C11H11ClO B14402035 Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- CAS No. 84814-02-8](/img/structure/B14402035.png)
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- is an organic compound that features a benzene ring substituted with a 4-chloro-2-butynyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- typically involves the reaction of 1-chloro-2-methylbenzene with 4-chloro-2-butyne in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, base, and reaction temperature are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Addition Reactions: The alkyne group in the compound can undergo addition reactions with halogens or hydrogen.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4).
Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.
Addition Reactions: Products include alkanes or alkenes depending on the degree of hydrogenation.
Oxidation Reactions: Products include ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, where the alkyne group acts as an electrophile, facilitating the formation of new chemical bonds. The benzene ring can participate in aromatic substitution reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar structure but with different substituents.
Benzene, 1-butynyl-: Contains a butynyl group but lacks the chlorine substituent.
1-Chloro-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of a butynyl group.
Uniqueness
Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl- is unique due to the presence of both a 4-chloro-2-butynyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
84814-02-8 |
|---|---|
Fórmula molecular |
C11H11ClO |
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
1-(4-chlorobut-2-ynoxy)-2-methylbenzene |
InChI |
InChI=1S/C11H11ClO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7H,8-9H2,1H3 |
Clave InChI |
JWOMRJUXDXNXHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC#CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)


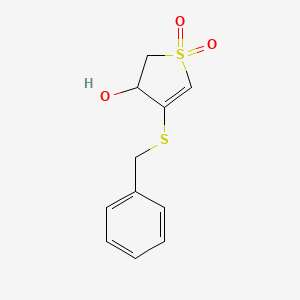
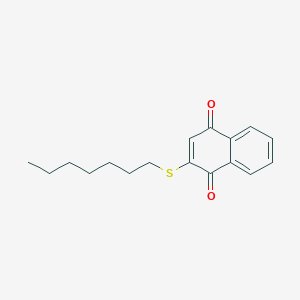

![(6S,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14401983.png)
![Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol](/img/structure/B14401985.png)
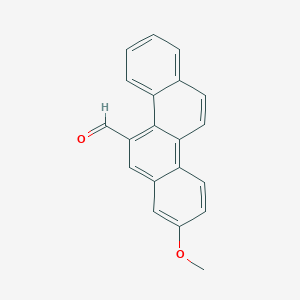
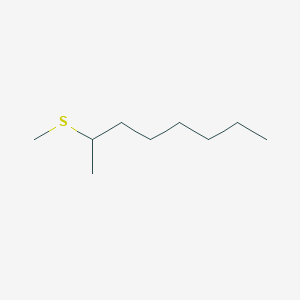
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl-](/img/structure/B14401999.png)
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14402005.png)
![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)
